molecular formula C17H18ClN3O3 B2402800 (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone CAS No. 2034397-98-1

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone

Cat. No.: B2402800
CAS No.: 2034397-98-1
M. Wt: 347.8
InChI Key: QQAQFQNRXXSWSO-UHFFFAOYSA-N
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Description

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C17H18ClN3O3 and its molecular weight is 347.8. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

The compound acts as an agonist to the GPR119 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the GPR119 receptor, activating it. This activation leads to a series of intracellular events, including the stimulation of glucose-dependent insulin release and the promotion of the secretion of the incretin GLP-1 .

Biochemical Pathways

The activation of GPR119 affects several biochemical pathways. The most significant of these is the stimulation of glucose-dependent insulin release and the promotion of the secretion of the incretin GLP-1 . Both of these actions contribute to the regulation of blood glucose levels, making this compound a potential treatment for type 2 diabetes .

Pharmacokinetics

In a single ascending dose study in normal healthy humans, a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels were observed .

Result of Action

The activation of the GPR119 receptor by this compound leads to the stimulation of glucose-dependent insulin release and the promotion of the secretion of the incretin GLP-1 . These actions can help regulate blood glucose levels, potentially providing a therapeutic benefit in the treatment of type 2 diabetes .

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-23-14-5-2-4-12(8-14)16(22)21-7-3-6-15(11-21)24-17-19-9-13(18)10-20-17/h2,4-5,8-10,15H,3,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAQFQNRXXSWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.